
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a dimethylamino group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Dimethylamino Group: This step often involves the alkylation of the piperazine ring with dimethylamine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperazine derivatives.
科学研究应用
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares the dimethylamino and ester functional groups.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Similar structure with a benzoic acid core.
Hexadecanoic acid, 2-(dimethylamino)ethyl ester: Contains a dimethylaminoethyl ester group.
Uniqueness
4-(2-(Dimethylamino)-1-methylethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
24280-46-4 |
|---|---|
分子式 |
C12H26ClN3O2 |
分子量 |
279.81 g/mol |
IUPAC 名称 |
ethyl 4-[1-(dimethylamino)propan-2-yl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-5-17-12(16)15-8-6-14(7-9-15)11(2)10-13(3)4;/h11H,5-10H2,1-4H3;1H |
InChI 键 |
ZLKFSMDAKISFGD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(C)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
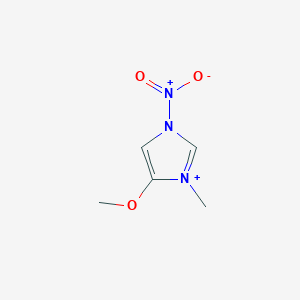

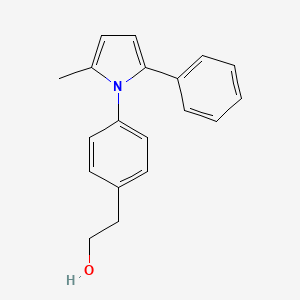
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
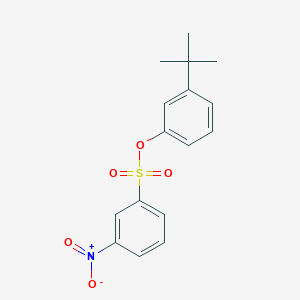
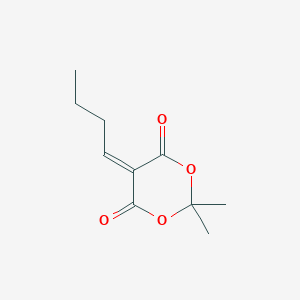
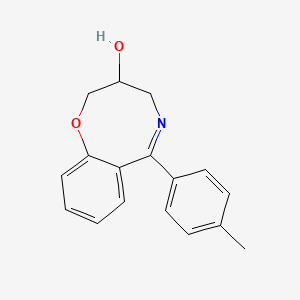
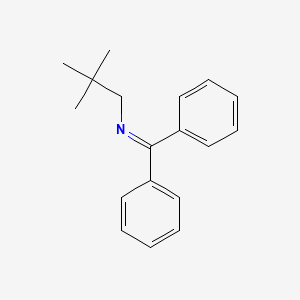

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
